

Application Notes and Protocols for Lipid Extraction Using Triheptadecanoin-d5

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Compound of Interest

Compound Name: *Triheptadecanoin-d5*

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These application notes provide detailed protocols for the quantitative extraction of lipids from biological matrices using liquid-liquid extraction (LLE) with **Triheptadecanoin-d5** as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in lipidomics, as it corrects for sample loss during preparation and variations in instrument response.^{[1][2]}

Introduction to Lipid Extraction with Triheptadecanoin-d5

Triheptadecanoin-d5 (d5-C17:0 TAG) is a deuterated triglyceride that serves as an excellent internal standard for the quantification of a broad range of lipid classes, particularly triacylglycerols (TAGs) and other neutral lipids. Its chemical and physical properties are nearly identical to its non-deuterated counterparts, ensuring it behaves similarly throughout the extraction and analysis process.^[3] By adding a known amount of **Triheptadecanoin-d5** to the sample at the beginning of the workflow, the ratio of the endogenous lipids to the internal standard can be used for accurate quantification, typically by mass spectrometry-based techniques.^{[1][4]}

Key Considerations for Quantitative Lipid Analysis

- **Internal Standard Selection:** The ideal internal standard should not be naturally present in the sample and should have similar extraction and ionization properties to the analytes of interest. **Triheptadecanoin-d5** is suitable for broad lipid profiling. For targeted analysis of specific lipid classes, a panel of deuterated standards may be more appropriate.[\[5\]](#)[\[6\]](#)
- **Solvent Purity:** Use high-purity, HPLC, or LC-MS grade solvents to minimize the introduction of contaminants that can interfere with the analysis.[\[1\]](#)[\[7\]](#)
- **Sample Handling:** Minimize sample degradation by keeping samples on ice and processing them quickly. For long-term storage, samples should be kept at -80°C.
- **Phase Separation:** Ensure complete phase separation to prevent cross-contamination of the aqueous and organic layers. Centrifugation is a critical step to achieve this.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Three widely used liquid-liquid extraction protocols are detailed below, with modifications for the incorporation of **Triheptadecanoin-d5**.

Modified Folch Method

The Folch method is a classic and robust protocol for the extraction of a wide range of lipids.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol:

- **Sample Preparation:** Homogenize tissue samples or use a known volume of liquid samples (e.g., plasma, cell culture media).
- **Internal Standard Spiking:** To a 100 µL sample, add 10 µL of a 1 mg/mL solution of **Triheptadecanoin-d5** in chloroform:methanol (2:1, v/v).
- **Extraction:** Add 3 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
- **Phase Separation:** Add 0.6 mL of 0.9% NaCl solution (or LC-MS grade water). Vortex for 30 seconds.

- Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.[\[8\]](#)
- Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.[\[8\]](#)
- Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the downstream analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v for LC-MS).

Modified Bligh & Dyer Method

The Bligh & Dyer method is suitable for samples with high water content and uses a smaller volume of solvent compared to the Folch method.[\[8\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol:

- Sample Preparation: Use up to 1 mL of aqueous sample (e.g., cell suspension, tissue homogenate).
- Internal Standard Spiking: To the sample, add 10 µL of a 1 mg/mL solution of **Triheptadecanoin-d5** in chloroform:methanol (1:2, v/v).
- Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.
- Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then add 1.25 mL of LC-MS grade water and vortex for another 30 seconds.
- Centrifugation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.[\[13\]](#)
- Lipid Collection: Collect the lower organic phase (chloroform layer).
- Washing (Optional): For cleaner extracts, the organic phase can be washed with an "authentic upper phase" prepared by performing the extraction on a blank sample (water instead of biological sample).[\[13\]](#)
- Drying: Evaporate the solvent under a stream of nitrogen.

- Reconstitution: Reconstitute the lipid extract in a suitable solvent for analysis.

Methyl-tert-butyl ether (MTBE) Method

The MTBE method offers the advantage of having the lipid-containing organic phase as the upper layer, which simplifies collection and reduces the risk of contamination from the lower aqueous phase.[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol:

- Sample Preparation: Use a small volume of sample (e.g., 20 μ L of plasma).
- Internal Standard Spiking: Add 10 μ L of a 1 mg/mL solution of **Triheptadecanoin-d5** in methanol.
- Extraction: Add 1.5 mL of methanol and vortex. Then add 5 mL of MTBE and shake for 1 hour at room temperature.[\[22\]](#)
- Phase Separation: Induce phase separation by adding 1.25 mL of LC-MS grade water. Vortex for 1 minute.[\[22\]](#)
- Centrifugation: Centrifuge at 1,000 x g for 10 minutes.[\[22\]](#)
- Lipid Collection: Collect the upper organic phase (MTBE layer).[\[17\]](#)
- Re-extraction (Optional): The lower aqueous phase can be re-extracted with a smaller volume of MTBE to improve recovery.
- Drying: Dry the combined organic phases under nitrogen.
- Reconstitution: Reconstitute the extract in a solvent compatible with the analytical platform.

Data Presentation

The following tables summarize typical performance data for lipid extraction protocols using an internal standard. The values are illustrative and may vary depending on the specific matrix, lipid class, and analytical instrumentation.

Table 1: Recovery of Lipid Classes using Different Extraction Methods.

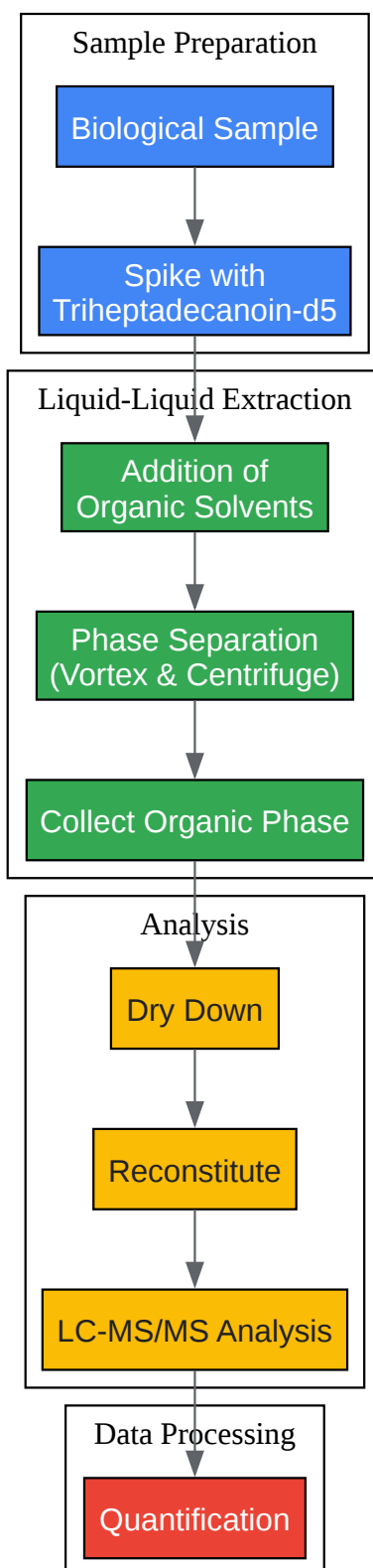
Lipid Class	Folch Method (%)	Bligh & Dyer Method (%)	MTBE Method (%)
Triacylglycerols (TAG)	95 ± 4	92 ± 5	98 ± 3
Phosphatidylcholines (PC)	98 ± 3	96 ± 4	97 ± 3
Phosphatidylethanolamines (PE)	97 ± 4	95 ± 5	96 ± 4
Cholesterol Esters (CE)	94 ± 5	91 ± 6	97 ± 4
Free Fatty Acids (FFA)	90 ± 7	88 ± 8	92 ± 6

Table 2: Precision and Linearity.

Parameter	Value
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Linearity (R ²)	> 0.99
Limit of Quantification (LOQ)	1 - 10 ng/mL (Analyte dependent)

Visualizations

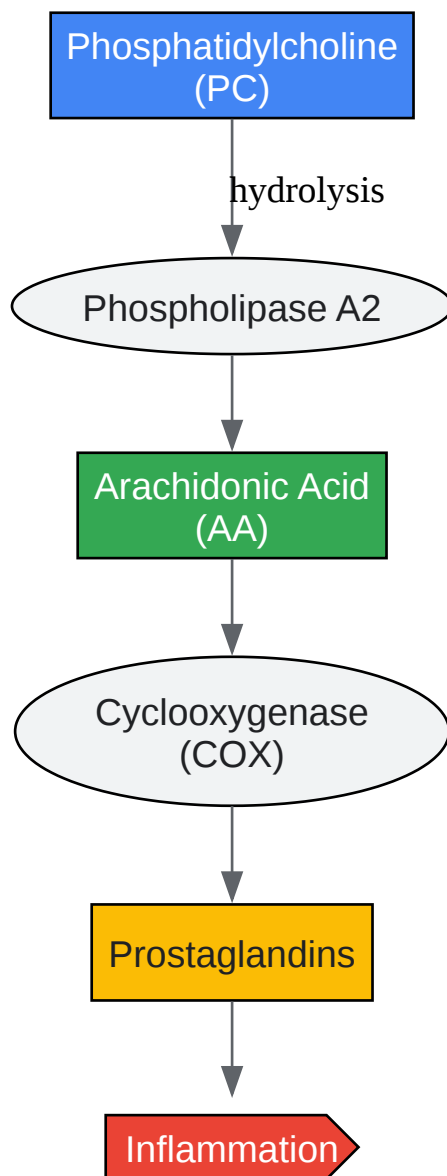
Diagram 1: General Workflow for Lipid Extraction and Analysis.



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A generalized workflow for quantitative lipid analysis.

Diagram 2: Signaling Pathway Involving Key Lipid Classes.



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Simplified arachidonic acid signaling pathway.

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